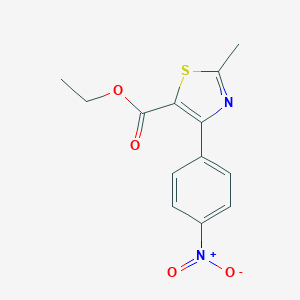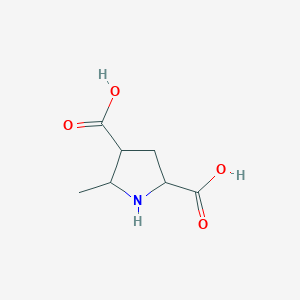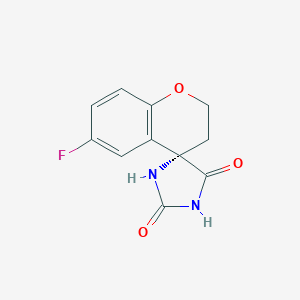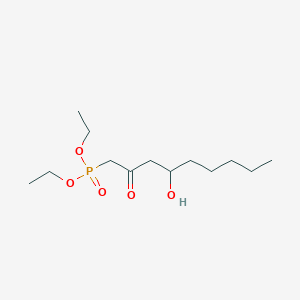
1-Diethoxyphosphinyl-4-hydroxynonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diethoxyphosphinyl-4-hydroxynonan-2-one, also known as DIPN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DIPN is a phosphinic acid derivative that has been found to exhibit potent biological activity.
Wirkmechanismus
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is not fully understood, but it is believed to act as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). HMG-CoA reductase is an enzyme that is involved in the synthesis of cholesterol in the body. By inhibiting this enzyme, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one can reduce the levels of cholesterol in the body, which has been linked to the prevention of various diseases, including cancer.
Biochemische Und Physiologische Effekte
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of cholesterol in the body, which can help prevent the development of cardiovascular diseases. Additionally, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit anti-inflammatory activity, which can help reduce the risk of various chronic diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and the final product can be obtained in moderate to high yields. Additionally, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit potent biological activity, making it an attractive compound for scientific research. However, there are also some limitations to using 1-Diethoxyphosphinyl-4-hydroxynonan-2-one in lab experiments. For example, it has been found to exhibit cytotoxicity in some cell lines, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Diethoxyphosphinyl-4-hydroxynonan-2-one. One of the most significant directions is in the field of cancer research. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has shown promising results in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, research on the mechanism of action of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is needed to fully understand its biological activity. Finally, research on the potential side effects of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has shown promising results in various scientific research applications, including cancer research. While there are some limitations to using 1-Diethoxyphosphinyl-4-hydroxynonan-2-one in lab experiments, its potential as a potent biological agent makes it an attractive compound for further research.
Synthesemethoden
1-Diethoxyphosphinyl-4-hydroxynonan-2-one is synthesized through a multi-step process that involves the reaction of 4-bromo-1-nonanone with diethyl phosphite. The resulting intermediate is then reacted with hydroxylamine hydrochloride to produce the final product, 1-Diethoxyphosphinyl-4-hydroxynonan-2-one. The synthesis method is relatively straightforward, and the final product can be obtained in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been extensively studied for its biological activity and has shown promising results in various scientific research applications. One of the most significant applications of 1-Diethoxyphosphinyl-4-hydroxynonan-2-one is in the field of cancer research. 1-Diethoxyphosphinyl-4-hydroxynonan-2-one has been found to exhibit potent anti-cancer activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
CAS-Nummer |
113848-00-3 |
|---|---|
Produktname |
1-Diethoxyphosphinyl-4-hydroxynonan-2-one |
Molekularformel |
C13H27O5P |
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-4-hydroxynonan-2-one |
InChI |
InChI=1S/C13H27O5P/c1-4-7-8-9-12(14)10-13(15)11-19(16,17-5-2)18-6-3/h12,14H,4-11H2,1-3H3 |
InChI-Schlüssel |
GOWXDWHMDPJXEG-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
Kanonische SMILES |
CCCCCC(CC(=O)CP(=O)(OCC)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
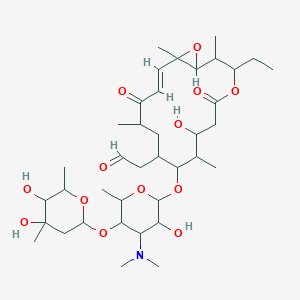
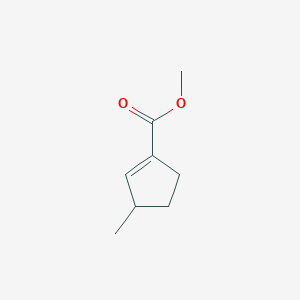
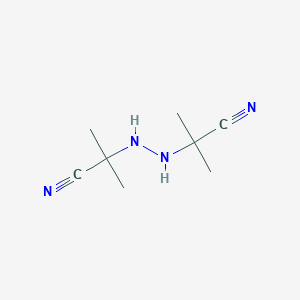
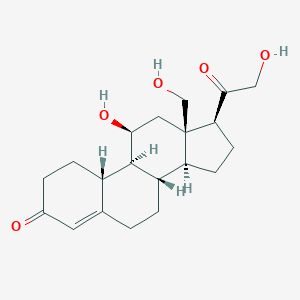
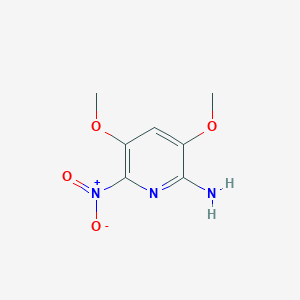
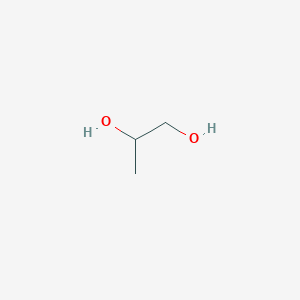
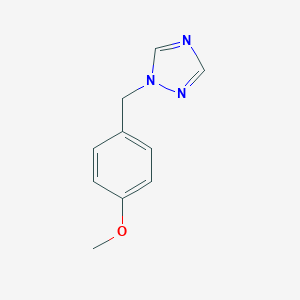
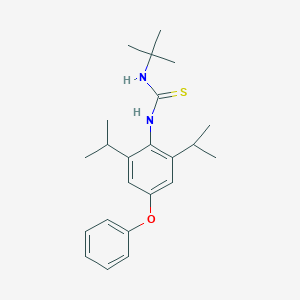
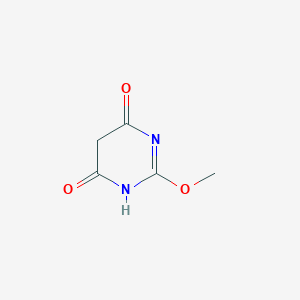
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
